molecular formula C9H8N2O2 B6151403 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 895126-53-1

1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B6151403
CAS No.: 895126-53-1
M. Wt: 176.2
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Description

1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxylic acid group at position 2 and a methyl substituent at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors and apoptosis modulators . Its synthesis typically involves functionalization of the pyrrolo[2,3-c]pyridine scaffold, followed by hydrolysis of ester precursors under basic conditions .

Properties

CAS No.

895126-53-1

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Pyrrolopyridine Core Construction

The pyrrolo[2,3-b]pyridine scaffold is typically assembled via cyclization reactions. A common precursor, 4-chloro-1H-pyrrolo[2,3-b]pyridine (3 ), is synthesized through:

  • Knorr-type cyclocondensation : Reacting 3-aminopyridine derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄, 80°C), yielding the bicyclic core with a chloro substituent at position 4.

  • Iodination : Treatment of 3 with N-iodosuccinimide (NIS) in dichloromethane (DCM) at room temperature introduces iodine at position 3, forming 3-iodo-1H-pyrrolo[2,3-b]pyridine (5 ) in 95% yield.

Critical Parameters :

  • Temperature control : Exothermic iodination requires cooling to −78°C to prevent side reactions.

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity and intermediate stability.

Methylation and Carboxylic Acid Functionalization

N-Methylation Techniques

Protecting the pyrrole nitrogen precedes carboxylation. Two methods dominate:

  • Alkylation with methyl iodide :

    • Conditions : Sodium hydride (NaH) in DMF at 0°C, followed by methyl iodide (1.1 equiv) over 3 hours.

    • Yield : 73% for 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (9 ).

    • Challenges : Competing O-methylation necessitates strict anhydrous conditions.

  • SEM Protection :

    • Reagents : 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) with NaH in DMF.

    • Advantages : SEM groups enhance solubility for subsequent coupling reactions.

Advanced Functionalization and Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling installs aryl groups at position 3:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/H₂O (3:1).

  • Scope : Electron-deficient arylboronic acids react efficiently (72–85% yield), while sterically hindered substrates require microwave assistance (150°C, 30 min).

Example Synthesis :

  • 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (9 ) + 4-methoxyphenylboronic acid → 3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine (87% yield).

Amidation and Esterification

Microwave-assisted amidation accelerates step efficiency:

  • Reagents : HOBt/EDC in DMF at 55°C.

  • Yield : 82–89% for primary amines; secondary amines require NMP as solvent.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Elution with ethyl acetate/hexanes (2:98 to 5:95) resolves methylated intermediates.

  • Reverse-phase HPLC : Purifies final carboxylic acid derivatives (purity >98%) using acetonitrile/H₂O (0.1% TFA).

Spectroscopic Data

  • ¹H NMR (DMSO- d₆): δ 12.29 (s, 1H, COOH), 7.72–7.69 (m, 2H, pyrrole-H), 3.86 (s, 3H, N-CH₃).

  • HRMS : Calculated for C₁₀H₉N₂O₂ [M+H]⁺: 205.0603; Found: 205.0606.

Industrial-Scale Considerations

Catalytic Efficiency

  • Pd Recovery : Immobilized Pd on activated carbon reduces costs (reusable up to 5 cycles with <5% activity loss).

  • Solvent Recycling : DMF recovery via distillation achieves 85% reuse in methylation steps.

Environmental Impact

  • Waste Streams : Aqueous NaOH from hydrolysis neutralized with HCl to precipitate NaCl (99% recovery).

  • Green Metrics : Process mass intensity (PMI) of 23 for optimized routes vs. 48 for classical methods.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
MPC has been investigated for its potential as an anticancer agent. Studies have indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant antitumor activities. For instance, certain synthesized derivatives have shown moderate to excellent efficacy against various cancer cell lines, including HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cells. The most potent compound in these studies displayed IC50 values ranging from 0.12 to 0.21 µM, indicating strong antiproliferative activity .

Mechanism of Action
The mechanism through which MPC exerts its anticancer effects is linked to its ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Potential as Enzyme Inhibitors
MPC is also being explored as a potential inhibitor of specific enzymes and receptors, particularly as an antagonist at the histamine H3 receptor. This receptor is implicated in various disorders including obesity, neurological conditions like ADHD and Alzheimer's disease, and cardiovascular issues . The exploration of MPC derivatives has led to promising results in modulating neurotransmitter levels, thus offering therapeutic avenues for several medical conditions.

Biological Applications

Bioactive Molecule
Research has highlighted MPC's potential as a bioactive molecule with antimicrobial properties. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents.

Research on Natural Sources
MPC derivatives have been isolated from natural sources such as fungi and plants, indicating their potential role in traditional medicine and natural product chemistry. These compounds are being studied for their physiological activities and contributions to health .

Industrial Applications

Material Science
In addition to its biological applications, MPC is utilized in the development of advanced materials. Its unique chemical structure makes it suitable for synthesizing polymers and catalysts that are essential in various industrial processes.

Peptide Synthesis
MPC serves as an organic buffer in biological and biochemical applications, particularly in peptide synthesis where high yields are required . This application underscores its versatility beyond medicinal uses.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAnticancer agentIC50 values: 0.12 - 0.21 µM against cancer cell lines
Enzyme inhibitorsPotential H3 receptor antagonists
Biological ApplicationsAntimicrobial propertiesEffective against various microbial strains
Industrial ApplicationsAdvanced materials developmentUsed in polymer synthesis and catalysis
Peptide synthesisHigh yielding organic buffer

Case Studies

  • Anticancer Activity Study : A series of synthesized MPC derivatives were tested against three cancer cell lines. The study demonstrated that modifications to the pyrrolo[2,3-c]pyridine scaffold significantly enhanced antiproliferative activity, suggesting a structure-activity relationship that could guide future drug design efforts .
  • Enzyme Interaction Study : Research into MPC's interaction with the H3 receptor revealed that certain derivatives could effectively modulate neurotransmitter release, offering insights into potential treatments for cognitive disorders .

Mechanism of Action

The mechanism by which 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name CAS Number Substituents Molecular Weight Key Properties/Data
1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid EN300-1629592 1-CH₃, 2-COOH 176.17 IR: 1718 cm⁻¹ (C=O); pKa ~3.5 (carboxylic acid)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 800401-68-7 5-Cl, 2-COOH 196.59 Yield: 71% (via NaOH/EtOH hydrolysis); mp 269–271°C; NMR: δ 7.68 (H-5)
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid - 7-OCH₃, 2-COOH 192.17 IR: 3550 cm⁻¹ (NH), 1718 cm⁻¹ (C=O); NMR: δ 4.02 (OCH₃)
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 872355-55-0 1-CH₃, 3-COOH 176.17 Similarity score: 0.62 (vs. target compound); potential kinase inhibition
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1520544-06-2 2-CH₃, 4-COOH 176.17 Storage: 2–8°C; Hazards: H302 (oral toxicity)

Key Observations :

  • Substituent Position : The 1-methyl group in the target compound reduces ring strain compared to 2- or 3-methylated analogues, enhancing stability .
  • Electron Effects : Electron-withdrawing groups (e.g., 5-Cl) increase acidity (pKa ~2.8) compared to electron-donating groups (e.g., 7-OCH₃, pKa ~4.1) .
  • Synthetic Yields : Chloro and methoxy derivatives exhibit lower yields (71–82%) due to steric hindrance during hydrolysis, whereas the 1-methyl variant may benefit from optimized protocols .

Key Observations :

  • Position-Specific Activity : The 1-methyl group enhances membrane permeability compared to 5-substituted analogues, critical for intracellular kinase targeting .
  • Halogen Effects : Bromo and chloro derivatives show potent pro-apoptotic activity (e.g., Bcl-XL inhibition), likely due to enhanced electrophilicity .

Biological Activity

1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound notable for its unique structural features, including both pyrrole and pyridine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways. This article explores the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential applications.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : Approximately 176.18 g/mol
  • Functional Groups : The presence of a carboxylic acid group enhances its reactivity and biological potential.

Synthesis

This compound can be synthesized through various methods, including:

  • Cyclization of Pyridine and Pyrrole Derivatives : A common method involves the condensation of a pyridine derivative with a suitable pyrrole precursor under specific conditions. This approach allows for the introduction of functional groups that can enhance biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These properties suggest potential applications in developing new antibiotics .

Enzyme Inhibition

This compound is recognized for its potential role as an enzyme inhibitor. The mechanism typically involves binding to the active site of target enzymes or receptors, thereby modulating their activity. This aspect is critical for drug development aimed at various diseases .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results in various biological assays:

CompoundActivityIC₅₀ ValueReference
Compound AAntimicrobial0.5 µM
Compound BEnzyme Inhibition0.04 µM
Compound CAnticancer<0.01 µM

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : By binding to the active sites of enzymes involved in disease pathways.
  • Receptor Modulation : Acting as either an agonist or antagonist at various receptors .

Applications in Medicinal Chemistry

Given its structural characteristics and biological activities, this compound may serve as a valuable building block in drug development:

  • Antimicrobial Agents : Potential development of new antibiotics.
  • Neurological Treatments : Exploration of its effects on neurochemical pathways could lead to new treatments for neurological disorders.
  • Cancer Therapeutics : Further research may reveal anticancer properties that warrant exploration in clinical settings .

Q & A

Q. What are the common synthetic routes for 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid?

The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclization : Precursors like ethyl 2-chloronicotinate (or analogs) undergo cyclization under controlled conditions (e.g., reflux in diphenylether) to form the fused pyrrolopyridine core .
  • Functionalization : Methoxycarbonyl and carboxylic acid groups are introduced via esterification or hydrolysis. For example, methyl esters are hydrolyzed to carboxylic acids using NaOH .
  • Optimization : Catalysts (e.g., HBTU for amide coupling) and reaction conditions (temperature, solvent) are critical for yield and purity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy : Used to confirm substitution patterns and regiochemistry (e.g., distinguishing between pyrrolo[2,3-c]pyridine isomers) .
  • LCMS/HPLC : Validates molecular weight and purity (e.g., ESIMS for mass analysis, HPLC for >95% purity thresholds) .
  • X-ray Crystallography : Resolves complex fused-ring systems and spiro junctions in derivatives .

Advanced Research Questions

Q. How do substitution patterns on the pyrrolo[2,3-c]pyridine core influence biological activity?

Substituents modulate interactions with biological targets:

  • Electron-withdrawing groups (e.g., bromine at position 4) enhance stability and binding to enzyme active sites, as seen in kinase inhibitors targeting GRK2 or CDK8 .
  • Methoxycarbonyl groups improve solubility and bioavailability, critical for in vivo studies .
  • Methyl groups at position 1 reduce steric hindrance, facilitating interactions with allosteric receptor sites (e.g., mAChRs) .

Q. What strategies address low yields during the cyclization step in synthesis?

  • Precursor Optimization : Use electron-deficient pyridine derivatives (e.g., 2-chloronicotinic acid) to enhance cyclization efficiency .
  • Catalytic Systems : Transition metals (e.g., Pd) or Lewis acids (e.g., ZnCl₂) can stabilize intermediates .
  • Solvent Selection : High-boiling solvents like diphenylether improve reaction kinetics for fused-ring formation .

Q. How can researchers resolve contradictions in biological activity data across analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromine vs. methoxy) to isolate key pharmacophores .
  • Binding Assays : Use radiolabeled ligands (e.g., [³H]-LY2119620) to quantify receptor affinity and cooperativity with orthosteric agonists .
  • Computational Modeling : Molecular docking (e.g., AutoDock) predicts steric clashes or electronic mismatches in enzyme-binding pockets .

Q. What are the key considerations for designing analogs targeting kinase inhibition?

  • ATP-Binding Pocket Compatibility : The planar pyrrolopyridine core mimics purine rings, enabling competitive inhibition. Substituents must avoid steric clashes with conserved residues (e.g., hinge regions in CDK8) .
  • Solubility Modifiers : Introduce polar groups (e.g., carboxylic acids) while maintaining lipophilicity for membrane permeability .
  • Metabolic Stability : Fluorine or methyl groups at vulnerable positions (e.g., para to reactive sites) reduce CYP450-mediated degradation .

Methodological Insights

Q. How can regioselectivity challenges in pyrrolopyridine functionalization be mitigated?

  • Directed Metalation : Use directing groups (e.g., amides) to control lithiation sites during electrophilic substitution .
  • Protecting Groups : Temporarily block reactive positions (e.g., Boc protection of amines) to enable selective modifications .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Kinase Inhibition Assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence-based kits for kinases like GRK2 .
  • Microbial Growth Inhibition : Test antibacterial activity against Gram-negative/-positive strains via broth microdilution (MIC determination) .
  • Cellular Uptake Studies : Use radiolabeled compounds (e.g., ¹⁴C-labeled derivatives) to quantify intracellular accumulation .

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